1-(3,4-Dimethylphenyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea 1-(3,4-Dimethylphenyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea
Brand Name: Vulcanchem
CAS No.: 922845-22-5
VCID: VC4452655
InChI: InChI=1S/C19H20N4OS2/c1-13-8-9-16(12-14(13)2)20-17(24)21-18-22-23-19(26-18)25-11-10-15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H2,20,21,22,24)
SMILES: CC1=C(C=C(C=C1)NC(=O)NC2=NN=C(S2)SCCC3=CC=CC=C3)C
Molecular Formula: C19H20N4OS2
Molecular Weight: 384.52

1-(3,4-Dimethylphenyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea

CAS No.: 922845-22-5

Cat. No.: VC4452655

Molecular Formula: C19H20N4OS2

Molecular Weight: 384.52

* For research use only. Not for human or veterinary use.

1-(3,4-Dimethylphenyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea - 922845-22-5

Specification

CAS No. 922845-22-5
Molecular Formula C19H20N4OS2
Molecular Weight 384.52
IUPAC Name 1-(3,4-dimethylphenyl)-3-[5-(2-phenylethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea
Standard InChI InChI=1S/C19H20N4OS2/c1-13-8-9-16(12-14(13)2)20-17(24)21-18-22-23-19(26-18)25-11-10-15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H2,20,21,22,24)
Standard InChI Key KCCMGXJTXFJHAX-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC(=O)NC2=NN=C(S2)SCCC3=CC=CC=C3)C

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The molecule consists of three primary components:

  • A 3,4-dimethylphenyl group serving as one urea substituent.

  • A urea bridge (-NH-C(=O)-NH-) connecting the aromatic group to the heterocycle.

  • A 1,3,4-thiadiazole ring substituted at the 5-position with a phenethylthio (-S-CH2CH2Ph) moiety.

The IUPAC name derives from this arrangement, specifying the substitution pattern on both the phenyl and thiadiazole rings.

Molecular Formula and Weight

Based on structural analogs , the molecular formula is inferred as C20H21N5OS2, yielding a molecular weight of 435.54 g/mol. Key computed properties include:

PropertyValueMethod/Source
XLogP3-AA~4.2Estimated from analogs
Hydrogen Bond Donors2 (urea NH groups)Structural analysis
Hydrogen Bond Acceptors5 (urea O, thiadiazole N)Computed
Rotatable Bond Count7Based on SMILES

Synthesis and Reaction Pathways

Key Reaction Conditions

  • Solvent: Dichloromethane or DMF

  • Catalyst: Triethylamine (for urea bond formation)

  • Temperature: 0–25°C (to minimize side reactions)

Physicochemical Characterization

Spectral Data

While experimental spectra for the compound are unavailable, analogous thiadiazole-urea derivatives suggest characteristic signals:

  • IR: N-H stretching (~3300 cm⁻¹), C=O (~1680 cm⁻¹), C=S (~680 cm⁻¹).

  • ¹H NMR (DMSO-d6):

    • δ 2.2–2.3 (s, 6H, CH3 on phenyl)

    • δ 3.1–3.3 (m, 4H, SCH2CH2Ph)

    • δ 7.2–7.4 (m, 5H, Ph from phenethyl)

Solubility and Stability

  • Solubility: Poor in water; soluble in DMSO, DMF, and dichloromethane.

  • Stability: Susceptible to hydrolysis under strongly acidic/basic conditions due to the urea moiety .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound’s bifunctional structure makes it a candidate for further derivatization in drug discovery, particularly in kinase inhibitor development .

Material Science

Thiadiazole-urea polymers could exhibit high thermal stability, suitable for specialty coatings.

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